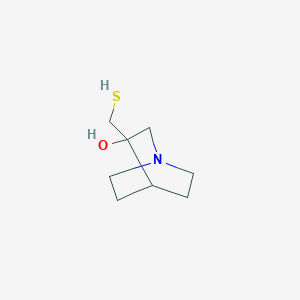
1,2,3,7,8-Pentachlorodibenzo-P-dioxin
Vue d'ensemble
Description
La 1,2,3,7,8-Pentachlorodibenzo-p-dioxine est un isomère de la dibenzo-p-dioxine chlorée (CDD). Il s'agit d'un type de polluant organique persistant (POP) connu pour sa persistance dans l'environnement et ses effets toxiques potentiels . Le composé a une formule moléculaire de C₁₂H₃Cl₅O₂ et une masse molaire de 356,416 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La 1,2,3,7,8-Pentachlorodibenzo-p-dioxine peut être synthétisée par diverses réactions chimiques impliquant des précurseurs chlorés. Une méthode courante implique la chloration de la dibenzo-p-dioxine dans des conditions contrôlées. La réaction nécessite généralement la présence d'un agent chlorant, tel que le chlore gazeux ou un composé chlorant, et d'un catalyseur pour faciliter la réaction .
Méthodes de production industrielle
La production industrielle de 1,2,3,7,8-Pentachlorodibenzo-p-dioxine se produit souvent comme un sous-produit non intentionnel lors de la fabrication d'organochlorés, du blanchiment du papier et de l'incinération de substances contenant du chlore . Ces procédés peuvent conduire à la formation de divers congénères de PCDD, y compris la 1,2,3,7,8-Pentachlorodibenzo-p-dioxine, qui sont ensuite rejetés dans l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
La 1,2,3,7,8-Pentachlorodibenzo-p-dioxine peut subir plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent conduire à l'élimination d'atomes de chlore, ce qui donne des dérivés moins chlorés.
Substitution : Les atomes de chlore du composé peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les ions hydroxyde). Les réactions nécessitent généralement des conditions spécifiques, telles que des températures et des niveaux de pH contrôlés, pour se dérouler efficacement .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire diverses benzoquinones chlorées, tandis que les réactions de réduction peuvent produire des dibenzodioxines moins chlorées .
4. Applications de la recherche scientifique
La 1,2,3,7,8-Pentachlorodibenzo-p-dioxine a plusieurs applications de recherche scientifique, notamment :
Chimie de l'environnement : Le composé est étudié pour sa persistance dans l'environnement, sa bioaccumulation et ses effets toxiques potentiels sur la faune et les humains.
Chimie analytique : Le composé est utilisé comme étalon de référence dans les méthodes analytiques pour détecter et quantifier les PCDD dans les échantillons environnementaux.
5. Mécanisme d'action
La 1,2,3,7,8-Pentachlorodibenzo-p-dioxine exerce ses effets principalement par son interaction avec le récepteur des hydrocarbures aromatiques (AhR). Lorsqu'il se lie à AhR, le composé active le récepteur, ce qui conduit à la transcription de divers gènes impliqués dans le métabolisme des xénobiotiques . Cette activation peut entraîner la production d'enzymes de métabolisation de phase I et de phase II, qui jouent un rôle dans la désintoxication et la bioactivation des xénobiotiques . La capacité du composé à activer AhR est associée à ses effets toxiques, notamment la cancérogénicité et la perturbation des processus de développement .
Applications De Recherche Scientifique
1,2,3,7,8-Pentachlorodibenzo-p-dioxin has several scientific research applications, including:
Environmental Chemistry: The compound is studied for its environmental persistence, bioaccumulation, and potential toxic effects on wildlife and humans.
Analytical Chemistry: The compound is used as a reference standard in analytical methods for detecting and quantifying PCDDs in environmental samples.
Mécanisme D'action
1,2,3,7,8-Pentachlorodibenzo-p-dioxin exerts its effects primarily through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism . This activation can result in the production of phase I and phase II metabolizing enzymes, which play a role in the detoxification and bioactivation of xenobiotics . The compound’s ability to activate AhR is associated with its toxic effects, including carcinogenicity and disruption of developmental processes .
Comparaison Avec Des Composés Similaires
Composés similaires
La 1,2,3,7,8-Pentachlorodibenzo-p-dioxine fait partie d'un groupe plus large de dibenzodioxines polychlorées (PCDD), qui comprennent :
- 2,3,7,8-Tétrachlorodibenzo-p-dioxine (TCDD)
- 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxine (HxCDD)
- 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxine (HxCDD)
- 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxine (HxCDD)
Unicité
La 1,2,3,7,8-Pentachlorodibenzo-p-dioxine est unique parmi les PCDD en raison de son motif de substitution du chlore spécifique, qui influence ses propriétés chimiques et son activité biologique. Son interaction avec AhR et ses effets toxiques potentiels en font un composé d'intérêt majeur en recherche environnementale et toxicologique .
Propriétés
IUPAC Name |
1,2,3,7,8-pentachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPZPQQWDODWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052078 | |
| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40321-76-4 | |
| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40321-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040321764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,7,8-PENTACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NE6H0QPCH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131653.png)




